molecular formula C7H10F2O B13005594 trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

Cat. No.: B13005594
M. Wt: 148.15 g/mol
InChI Key: XJXQVPDESHEQME-WDSKDSINSA-N
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Description

trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-: is a bicyclic compound characterized by a unique structure that includes a hexane ring fused with a cyclopropane ring. The presence of two fluorine atoms at the 6,6-positions and a methanol group at the 3-position further distinguishes this compound. This structural configuration imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs either an organic or an iridium photoredox catalyst under blue LED irradiation to achieve high yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods: While specific industrial production methods for trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its energy efficiency and high selectivity .

Chemical Reactions Analysis

Types of Reactions: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the bicyclic structure or reduce functional groups.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of reduced bicyclic structures and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and medicinal chemistry .

Biology: The compound’s unique structure and reactivity make it a potential candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is explored for its potential therapeutic applications, including the development of novel drugs and bioactive molecules .

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methanol group can form hydrogen bonds with target molecules, facilitating binding and activity.

Comparison with Similar Compounds

Uniqueness: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is unique due to the presence of fluorine atoms, which impart specific chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

[(1S,5S)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol

InChI

InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t5-,6-/m0/s1

InChI Key

XJXQVPDESHEQME-WDSKDSINSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2(F)F)CC1CO

Canonical SMILES

C1C(CC2C1C2(F)F)CO

Origin of Product

United States

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